1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide
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Overview
Description
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide is a complex organic compound with a unique structure that includes an imidazole ring substituted with carboxy, phenylethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylimidazole with 1-carboxy-2-phenylethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The imidazole ring and phenylethyl group can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives. Substitution reactions can result in halogenated imidazoles or other substituted derivatives.
Scientific Research Applications
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(1-carboxy-2-phenylethyl)-4,5-diphenyl-1H-imidazole 3-oxide: This compound has a similar structure but with diphenyl groups instead of dimethyl groups.
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole: Lacks the 3-oxide group, which may result in different chemical and biological properties.
Uniqueness
1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide is unique due to its specific substitution pattern and the presence of the 3-oxide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-11(2)16(19)9-15(10)13(14(17)18)8-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLHQCWJVHHZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CC2=CC=CC=C2)C(=O)O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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